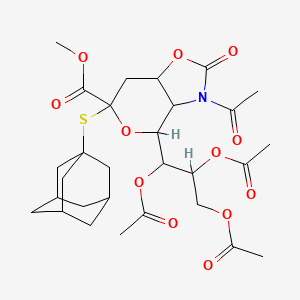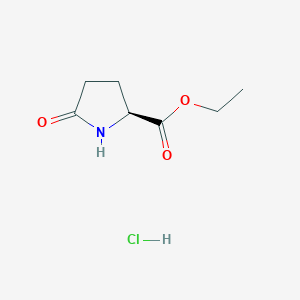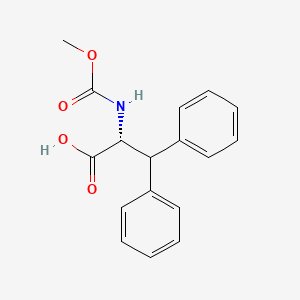
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonylamino group and two phenyl groups attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid can be achieved through several methods. One common approach involves the use of protected amino acids and subsequent modification. The reaction conditions typically involve the use of a base such as sodium azide (NaN3) and an organic solvent .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous introduction of reagents and the controlled reaction conditions necessary for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxycarbonylamino group and the phenyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of the methoxycarbonylamino group can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid has several scientific research applications In chemistry, it can be used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions of amino acids with proteins and enzymesAdditionally, it can be used in the development of functional biomaterials for various industrial applications .
Mechanism of Action
The mechanism of action of (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonylamino group and the phenyl groups play a crucial role in these interactions by facilitating binding to the active sites of enzymes or receptors. This binding can result in the modulation of biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid include other amino acids with modified functional groups, such as (fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids . These compounds share structural similarities and may exhibit similar chemical reactivity and biological activity.
Uniqueness: What sets this compound apart from other similar compounds is the presence of the methoxycarbonylamino group and the two phenyl groups
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C17H17NO4/c1-22-17(21)18-15(16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,21)(H,19,20)/t15-/m1/s1 |
InChI Key |
AZJJNORIBURVFN-OAHLLOKOSA-N |
Isomeric SMILES |
COC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


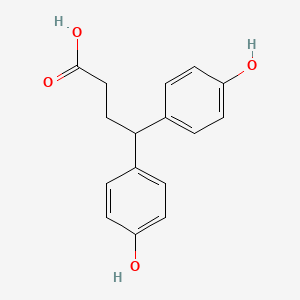
![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)

![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)
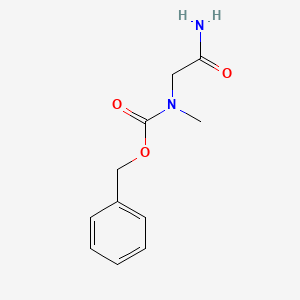
![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
![3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)


